

Astro-chemical Modeling of Amidogen Radical (NH₂) Abundance: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Amidogen

Cat. No.: B1220875

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the astro-chemical modeling of the **amidogen** radical (NH₂), a crucial intermediate in the nitrogen chemistry of the interstellar medium (ISM). Understanding the abundance and distribution of NH₂ is fundamental to deciphering the formation pathways of more complex nitrogen-bearing molecules, including those of prebiotic interest. These notes offer a summary of key quantitative data, detailed experimental protocols for studying NH₂ kinetics, and a step-by-step guide to performing astro-chemical simulations.

Introduction to Amidogen Radical (NH₂) in Astro-chemistry

The **amidogen** radical (NH₂) is a highly reactive molecule that plays a significant role in the chemical evolution of interstellar clouds.^[1] Its first definitive detection in the ISM was made in the Sgr B2 molecular cloud, revealing its presence in the cold, low-density envelopes of star-forming regions. Subsequent observations have identified NH₂ and its deuterated isotopologues, NHD and ND₂, in various environments, from dense molecular clouds to the comae of comets.^[2]

Astro-chemical models are essential tools for interpreting these observations and predicting the abundance of NH₂ under different physical conditions. These models rely on extensive networks of chemical reactions and their corresponding rate coefficients, which are determined

through laboratory experiments and theoretical calculations. The accuracy of these models is crucial for understanding the overarching nitrogen chemistry of the cosmos.

Quantitative Data on NH₂ Abundance and Reactions

The following tables summarize key observational data on NH₂ abundance and the experimentally or theoretically determined rate coefficients for important reactions involving the **amidogen** radical.

Table 1: Observed Column Densities and Fractional Abundances of NH₂

Astronomical Source	NH ₂ Column Density (cm ⁻²)	Fractional Abundance (relative to H ₂)	Reference
Sgr B2(N)	5 × 10 ¹⁵	(1-3) × 10 ⁻⁸	van Dishoeck et al. (1993)
IRAS 16293–2422	-	-	Melosso et al. (2020) [2]
NGC 613	6.4 × 10 ²⁰ to 1.2 × 10 ²²	-	Miyamoto et al. (2023) [3]
Generic Dark Cloud	Modeled Abundance	~10 ⁻⁹ - 10 ⁻⁸	Le Gal et al. (2014)[4]

Table 2: Key Gas-Phase Reactions Involving NH₂

Reaction	Rate Coefficient ($\text{cm}^3 \text{ s}^{-1}$)	Temperature Range (K)	Database/Referenc e
$\text{N} + \text{NH}_3 \rightarrow \text{NH}_2 + \text{NH}$	See note 1	Cryogenic	Krim et al. (2016)[5]
$\text{NH}_3 + \text{h}\nu \rightarrow \text{NH}_2 + \text{H}$	See note 2	-	van Dishoeck et al. (1993)
$\text{C} + \text{NH}_2 \rightarrow \text{H} + \text{HCN}$	3.00×10^{-11} $(T/300)^{-0.2} \exp(6/T)$	10 - 300	KIDA[5]
$\text{C} + \text{NH}_2 \rightarrow \text{H} + \text{HNC}$	3.00×10^{-11} $(T/300)^{-0.2} \exp(6/T)$	10 - 300	KIDA[5]
$\text{N} + \text{NH}_2 \rightarrow \text{N}_2 + 2\text{H}$	1.00×10^{-10}	10 - 300	KIDA[6]
$\text{NH}_2 + \text{NO} \rightarrow \text{N}_2 + \text{H}_2\text{O}$	3.5×10^{-10} at 26 K	24 - 106	Douglas et al. (2023)[7]
$\text{NH}_2 + \text{H}_3^+ \rightarrow \text{NH}_3^+ + \text{H}$	1.50×10^{-9}	10 - 41000	UMIST Rate22[2][8]
$\text{NH}_2 + \text{HCO}^+ \rightarrow \text{NH}_3^+ + \text{CO}$	1.20×10^{-9}	10 - 41000	UMIST Rate22[2][8]

Note 1: This reaction has been shown to occur in the solid phase at very low temperatures, representing a non-energetic pathway to NH₂ formation.[5] Note 2: The rate of photodissociation depends on the incident ultraviolet radiation field.

Experimental Protocols

The determination of accurate reaction rate coefficients at the low temperatures of interstellar space is critical for the development of reliable astro-chemical models. The Pulsed Laser Photolysis-Laser Induced Fluorescence (PLP-LIF) technique is a powerful method for studying the kinetics of radical reactions under these conditions.

Protocol for PLP-LIF Kinetic Measurements of NH₂ Reactions

This protocol outlines the general procedure for measuring the rate coefficient of a reaction between NH₂ and a molecule of interest (M).

Objective: To determine the bimolecular rate coefficient for the reaction NH₂ + M → Products.

Materials and Equipment:

- Pulsed Laser Photolysis (PLP) system (e.g., KrF excimer laser at 248 nm or ArF at 193 nm).
[\[9\]](#)[\[10\]](#)
- Pulsed Laser-Induced Fluorescence (LIF) system (e.g., Nd:YAG-pumped dye laser).
[\[9\]](#)[\[10\]](#)
- Flow cell or reaction chamber with temperature and pressure control.
- NH₃ (Ammonia) as the NH₂ precursor.
- Reactant molecule (M).
- Inert buffer gas (e.g., He, N₂, Ar).
- Mass flow controllers for precise gas mixing.
- Photomultiplier tube (PMT) for fluorescence detection.
- Digital oscilloscope for data acquisition.
- Data acquisition and timing control system (e.g., digital delay generator).

Procedure:

- Gas Preparation:
 - Prepare a dilute mixture of NH₃ in the buffer gas.
 - Prepare a mixture of the reactant molecule (M) in the buffer gas.
 - Use mass flow controllers to precisely control the concentrations of NH₃, M, and the buffer gas flowing into the reaction cell.

- Generation of NH₂ Radicals:
 - Introduce the gas mixture into the reaction cell.
 - Irradiate the gas mixture with a pulse from the photolysis laser (e.g., 193 nm) to photodissociate NH₃, producing NH₂ radicals: NH₃ + hν → NH₂ + H
- Detection of NH₂ Radicals:
 - After a variable time delay, fire the probe laser, which is tuned to an electronic transition of the NH₂ radical (e.g., the A²A₁ ← X²B₁ transition).
 - The NH₂ radicals absorb the probe laser light and are excited to a higher electronic state.
 - The excited NH₂ radicals then fluoresce, emitting light at a different wavelength.
 - The fluorescence is collected by a lens system and detected by the PMT.
- Kinetic Measurement:
 - Record the fluorescence signal as a function of the delay time between the photolysis and probe laser pulses. This provides the temporal decay profile of the NH₂ radical concentration.
 - Under pseudo-first-order conditions, where the concentration of the reactant molecule [M] is much greater than the initial concentration of NH₂, the decay of the NH₂ signal will be exponential.
 - The observed first-order rate constant, k', is determined by fitting the decay profile to an exponential function.
- Data Analysis:
 - Repeat the measurement for a range of concentrations of the reactant molecule [M].
 - Plot the pseudo-first-order rate constant, k', against the concentration of M.
 - The slope of this plot gives the bimolecular rate coefficient, k, for the reaction NH₂ + M.

Astro-chemical Modeling Protocol

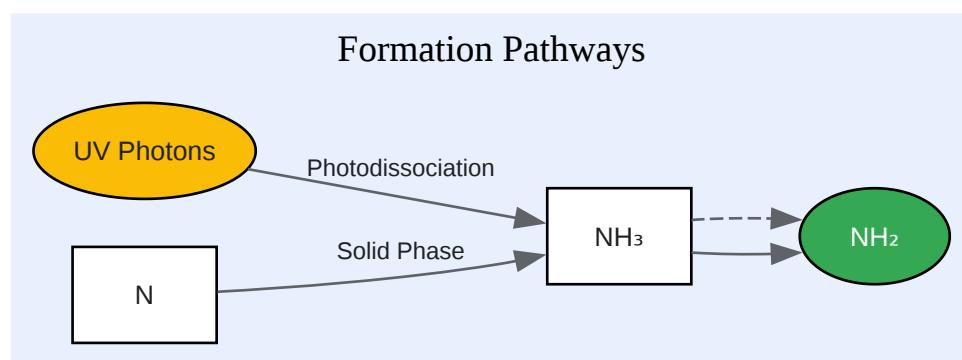
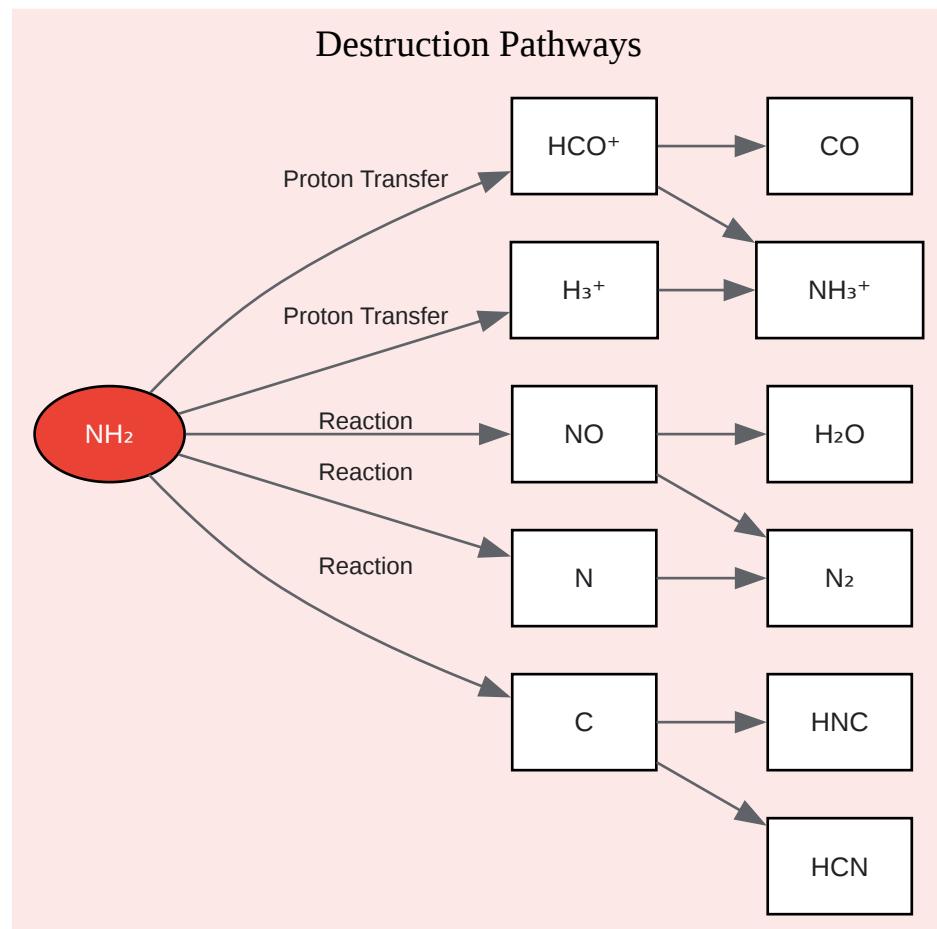
This section provides a general protocol for setting up and running a gas-grain astro-chemical model to simulate the abundance of the NH₂ radical using the NAUTILUS code.[11][12][13]

Protocol for Modeling NH₂ Abundance with NAUTILUS

Objective: To model the time-dependent abundance of NH₂ in a simulated interstellar environment.

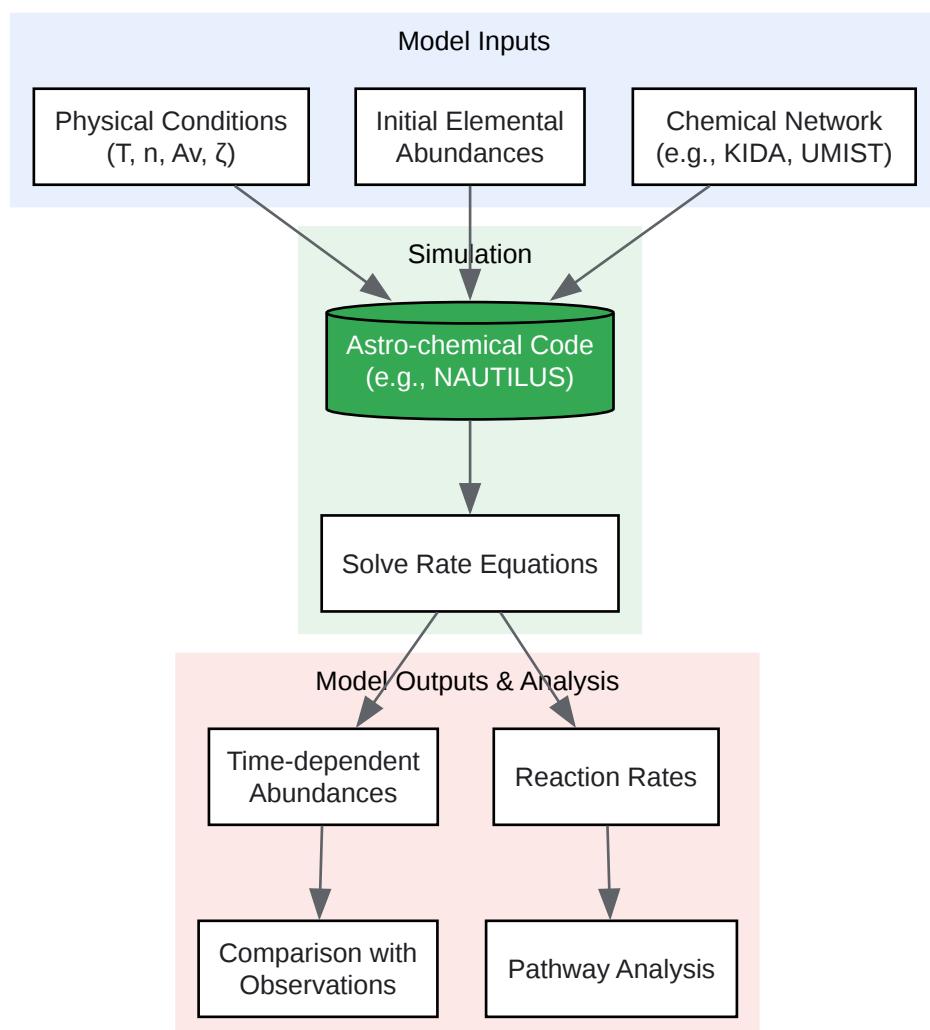
Software and Data Requirements:

- NAUTILUS astro-chemical code.[11][13]
- A chemical network file (e.g., from the KIDA or UMIST databases).[2][8][14]
- A file specifying the initial elemental abundances.
- A file defining the physical parameters of the model.



Procedure:

- Installation and Setup:
 - Download and compile the NAUTILUS source code following the instructions in the documentation.[11][13]
 - Familiarize yourself with the input and output file formats.
- Define the Chemical Network:
 - Select a comprehensive chemical network that includes the key formation and destruction reactions for NH₂. The KIDA and UMIST databases are excellent resources.[2][8][14]
 - Ensure the network includes gas-phase reactions, gas-grain interactions (adsorption and desorption), and grain-surface reactions.
- Set Initial Abundances:

- Create an input file that specifies the initial abundances of all elements in the model. These are typically given relative to the total hydrogen abundance.
- Define Physical Conditions:
 - Create a parameter file that defines the physical environment of the simulation. Key parameters include:
 - Gas and dust temperature.
 - Gas density (number density of H₂).
 - Visual extinction (A_V), which affects the photodissociation rates.
 - Cosmic-ray ionization rate.
- Run the Simulation:
 - Execute the NAUTILUS code with the prepared input files.
 - The code will solve the system of ordinary differential equations that describe the change in abundance of each species over time.
- Analyze the Output:
 - The output file will contain the abundances of all species in the network as a function of time.
 - Plot the abundance of NH₂ as a function of time to study its chemical evolution.
 - Compare the modeled steady-state or time-dependent abundance of NH₂ with observational data to validate the model and the chemical network.
 - Analyze the reaction rates to identify the dominant formation and destruction pathways of NH₂ under the simulated conditions.


Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows in the astro-chemical modeling of NH₂.

[Click to download full resolution via product page](#)

Caption: Key gas-phase formation and destruction pathways of the **amidogen** radical (NH₂).

[Click to download full resolution via product page](#)

Caption: Workflow for astro-chemical modeling of molecular abundances.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Nitrogen Chemistry in Diffuse Interstellar Medium | PDF [slideshare.net]

- 2. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 3. arxiv.org [arxiv.org]
- 4. aanda.org [aanda.org]
- 5. KIDA : Reaction C + NH2 [kida.astrochem-tools.org]
- 6. KIDA : Reaction N + NH2 [kida.astrochem-tools.org]
- 7. Experimental and Theoretical Investigation of the Reaction of NH2 with NO at Very Low Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. umistdatabase.uk [umistdatabase.uk]
- 9. EXPERIMENTAL TECHNIQUES - FOTOAIR [fotoair-uclm.es]
- 10. NOAA CSL: Chemical Processes & Instrument Development: Instruments: PLP-LIF [csl.noaa.gov]
- 11. Files · main · LAB / astrochem-tools / Nautilus · GitLab [forge.oasu.u-bordeaux.fr]
- 12. researchgate.net [researchgate.net]
- 13. forge.oasu.u-bordeaux.fr [forge.oasu.u-bordeaux.fr]
- 14. The 2024 KIDA network for interstellar chemistry [arxiv.org]
- To cite this document: BenchChem. [Astro-chemical Modeling of Amidogen Radical (NH2) Abundance: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1220875#astro-chemical-modeling-of-amidogen-radical-abundance>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com